1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid
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Overview
Description
1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl group and a cyclopentane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Cyclopentane Carboxylic Acid Moiety: This step involves the coupling of the piperidine derivative with cyclopentane carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopentane carboxylic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid
- 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
- 2-(1-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the Boc-protected piperidine ring and the cyclopentane carboxylic acid moiety allows for versatile applications in synthesis and research.
Properties
Molecular Formula |
C16H27NO4 |
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Molecular Weight |
297.39 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-6-7-12(11-17)16(13(18)19)8-4-5-9-16/h12H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
NSSNIHVXJYKYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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